4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine
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Overview
Description
4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine, also known as MPTA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It belongs to the class of triazine derivatives and has a molecular formula of C21H28N8O.
Mechanism of Action
The exact mechanism of action of 4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects. Studies have suggested that it may have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis, a process of programmed cell death.
Advantages and Limitations for Lab Experiments
4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at the molecular level. Additionally, further studies are needed to determine its safety and efficacy in humans, and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine and to explore its applications in different fields.
Synthesis Methods
The synthesis of 4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine is a multi-step process that involves the reaction of 2-chloro-4,6-dimorpholino-1,3,5-triazine with N-phenylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The final product is obtained through purification and recrystallization.
Scientific Research Applications
4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antitumor, anti-inflammatory, and antiviral properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
Molecular Formula |
C17H23N7O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-N-phenyl-6-piperazin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H23N7O/c1-2-4-14(5-3-1)19-15-20-16(23-8-6-18-7-9-23)22-17(21-15)24-10-12-25-13-11-24/h1-5,18H,6-13H2,(H,19,20,21,22) |
InChI Key |
VWXIJCRXGJVNDM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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